molecular formula C22H19ClN2OS2 B11440262 3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide

Cat. No.: B11440262
M. Wt: 427.0 g/mol
InChI Key: IRGWJYYISZUJQO-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a thiazole ring, and various substituents such as chlorine, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN2OS2

Molecular Weight

427.0 g/mol

IUPAC Name

3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H19ClN2OS2/c1-3-12-25(21(26)20-19(23)16-6-4-5-7-18(16)28-20)22-24-17(13-27-22)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3

InChI Key

IRGWJYYISZUJQO-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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